molecular formula C20H21ClN2O4 B14371428 1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 90018-26-1

1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate

Cat. No.: B14371428
CAS No.: 90018-26-1
M. Wt: 388.8 g/mol
InChI Key: ILGGDQVLTUHZRJ-UHFFFAOYSA-M
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Description

1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with an anilinophenyl group and three methyl groups, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 4-anilinophenyl derivatives with 2,4,6-trimethylpyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic applications .

Comparison with Similar Compounds

  • 4-Anilino-N-phenethylpiperidine
  • 4-(4-Substituted-anilino)quinoline derivatives

Comparison: Compared to similar compounds, 1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate stands out due to its unique structural features and diverse range of applications. While other compounds may share some functional similarities, the specific arrangement of substituents in this compound provides distinct chemical and biological properties .

Properties

CAS No.

90018-26-1

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

N-phenyl-4-(2,4,6-trimethylpyridin-1-ium-1-yl)aniline;perchlorate

InChI

InChI=1S/C20H21N2.ClHO4/c1-15-13-16(2)22(17(3)14-15)20-11-9-19(10-12-20)21-18-7-5-4-6-8-18;2-1(3,4)5/h4-14,21H,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

ILGGDQVLTUHZRJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)C2=CC=C(C=C2)NC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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